REACTION_SMILES
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[Al+3:2].[Cl-:1].[Cl-:3].[Cl-:4].[ClH:15].[c:16]1([O:22][CH3:23])[cH:17][cH:18][cH:19][cH:20][cH:21]1.[c:5]1([S:11](=[O:12])(=[O:13])[Cl:14])[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[c:5]1([S:11](=[O:12])(=[O:13])[c:19]2[cH:18][cH:17][c:16]([O:22][CH3:23])[cH:21][cH:20]2)[cH:6][cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=S(=O)(Cl)c1ccccc1
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Name
|
|
Type
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product
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Smiles
|
COc1ccc(S(=O)(=O)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |